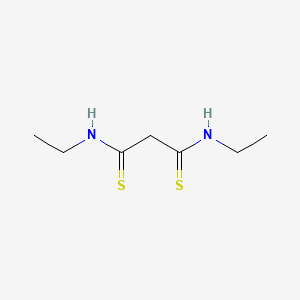

N~1~,N~3~-Diethylpropanebis(thioamide)

Description

N¹,N³-Diethylpropanebis(thioamide) is a bis-thioamide compound characterized by a propane backbone with two thioamide groups (-C(=S)-NH-) substituted at the N¹ and N³ positions, each further modified with ethyl groups. Thioamides, such as this compound, differ from amides by replacing the carbonyl oxygen with sulfur, leading to distinct physicochemical and biological properties.

Key structural features include:

- C=S bond length: 1.71 Å (vs. 1.23 Å for C=O in amides), increasing steric bulk and altering hydrogen-bonding capabilities .

- Zwitterionic contributions: The thioamide fragment may exhibit zwitterionic mesomers, impacting reactivity and stability .

- Metal-binding affinity: Thioamides exhibit higher affinity for metals like copper and silver compared to amides, a property leveraged in natural products like methanobactin .

Properties

CAS No. |

38534-98-4 |

|---|---|

Molecular Formula |

C7H14N2S2 |

Molecular Weight |

190.3 g/mol |

IUPAC Name |

N,N'-diethylpropanedithioamide |

InChI |

InChI=1S/C7H14N2S2/c1-3-8-6(10)5-7(11)9-4-2/h3-5H2,1-2H3,(H,8,10)(H,9,11) |

InChI Key |

RUUSCVCVIXAOCB-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=S)CC(=S)NCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~3~-Diethylpropanebis(thioamide) typically involves the thionation of corresponding amides using reagents such as Lawesson’s reagent or phosphorus pentasulfide (P~2~S~5~). One common method involves the reaction of diethylpropanediamide with Lawesson’s reagent in an appropriate solvent like toluene under reflux conditions . The reaction proceeds through the formation of a thiocarbonyl intermediate, which then converts to the desired thioamide.

Industrial Production Methods

For industrial-scale production, a column-free and aqueous waste-free process has been developed using Lawesson’s reagent. This method involves the use of ethanol or ethylene glycol to decompose by-products, simplifying the purification process and reducing waste . This approach is advantageous for large-scale synthesis due to its efficiency and environmental benefits.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~3~-Diethylpropanebis(thioamide) can undergo various chemical reactions, including:

Oxidation: Thioamides can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of thioamides can yield corresponding amines using reducing agents such as lithium aluminum hydride (LiAlH~4~).

Substitution: Thioamides can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H~2~O~2~), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Various substituted thioamides

Scientific Research Applications

N~1~,N~3~-Diethylpropanebis(thioamide) has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1,N~3~-Diethylpropanebis(thioamide) involves its interaction with molecular targets through the formation of covalent adducts. For example, thioamides can form covalent bonds with nicotinamide adenine dinucleotide (NAD), inhibiting enzymes such as InhA in Mycobacterium tuberculosis . This inhibition disrupts essential biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Amide vs. Thioamide Analogs

Thioamides and their amide counterparts differ significantly in reactivity and bioactivity:

Example: In SARS-CoV-2 main protease inhibitors, replacing an amide with a thioamide (e.g., compounds 2 and 3 ) improved pharmacokinetics in mice due to reduced enzymatic degradation . Conversely, in DFPM derivatives, amide precursors (e.g., DFPM-3, DFPM-5) showed stronger root growth inhibition than thioamide analogs (DFPM-17, DFPM), highlighting context-dependent bioactivity .

Bis-Thioamide vs. Mono-Thioamide Compounds

Bis-thioamides like N¹,N³-Diethylpropanebis(thioamide) may exhibit synergistic effects:

- Metal chelation: Two thioamide groups enhance multidentate binding to metals, as seen in bismuth(III) complexes where thioamide sulfur coordinates monodentately .

Thioamide-Containing Pharmaceuticals

- Ethionamide : A tuberculosis drug where the thioamide group contributes to antibiotic activity via electron transitions in the HOMO-LUMO gap .

- DFPM derivatives : Thioamides inhibit plant immune signaling but show reduced efficacy compared to amide precursors, underscoring the nuanced role of sulfur substitution .

Spectroscopic and Structural Impact

- Vibrational spectroscopy : Thioamide I–IV bands (e.g., 1493–1489 cm⁻¹ for thioamide I) shift upon metal coordination, useful for characterizing binding modes .

- Protein folding: In β-hairpin scaffolds, thioamides destabilize hydrogen-bond networks when acting as acceptors but stabilize them as donors, depending on position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.